ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride
Description
Ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride (CAS 1025747-64-1) is a pyrazole-derived compound featuring a benzyl group at the 1-position, methyl groups at the 3- and 5-positions of the pyrazole ring, and an ethyl ester-linked aminoacetate moiety. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological and synthetic applications. It is commercially available (Santa Cruz Biotechnology, sc-353586) at a purity suitable for research use .
Properties
Molecular Formula |
C16H22ClN3O2 |
|---|---|
Molecular Weight |
323.82 g/mol |
IUPAC Name |
ethyl 2-amino-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)acetate;hydrochloride |
InChI |
InChI=1S/C16H21N3O2.ClH/c1-4-21-16(20)15(17)14-11(2)18-19(12(14)3)10-13-8-6-5-7-9-13;/h5-9,15H,4,10,17H2,1-3H3;1H |
InChI Key |
GJZQWZMFAQDQSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(N(N=C1C)CC2=CC=CC=C2)C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Overview
The synthesis generally involves multi-step organic reactions, starting from suitable precursors to construct the pyrazole ring, followed by functionalization to introduce the aminoacetate moiety and formation of the hydrochloride salt. The key synthetic strategy centers on the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine derivatives to form the pyrazole core, followed by esterification and amination steps.
Stepwise Synthetic Route
| Step | Reaction Type | Description | Reagents/Conditions |
|---|---|---|---|
| 1 | Cyclocondensation | Condensation of 1,3-dicarbonyl compounds with phenylhydrazine to form 1-benzyl-3,5-dimethylpyrazole | Phenylhydrazine, 1,3-dicarbonyl compound, reflux in ethanol or suitable solvent |
| 2 | Alkylation | Introduction of benzyl group if not present in starting phenylhydrazine | Benzyl halide, base (e.g., K2CO3), solvent |
| 3 | Aminoacetate formation | Reaction of pyrazole intermediate with ethyl bromoacetate or equivalent to introduce aminoacetate group | Ethyl bromoacetate, base (e.g., triethylamine), solvent |
| 4 | Salt formation | Formation of hydrochloride salt by treatment with HCl | HCl in ether or aqueous medium |
Detailed Synthetic Notes
- The pyrazole ring synthesis via cyclocondensation is well-established and versatile, allowing for substitution at the 1-, 3-, and 5-positions depending on starting materials.
- The benzyl substituent at the 1-position can be introduced either by using benzyl-substituted phenylhydrazine or by alkylation post-pyrazole formation.
- The ethyl aminoacetate moiety is typically installed through nucleophilic substitution using ethyl bromoacetate, which reacts with the amino group on the pyrazole ring or its precursors.
- The final hydrochloride salt enhances the compound's stability and solubility, facilitating handling and biological evaluation.
Chemical Reaction Analysis
This compound undergoes typical pyrazole derivative reactions such as:
- Oxidation : Modifying substituents on the pyrazole ring or side chains.
- Reduction : Targeting keto or nitro groups if present in intermediates.
- Substitution : Functional group interconversions on the pyrazole ring or aminoacetate side chain.
Common reagents include sulfuric acid, iodine, and hydrazine derivatives for these transformations.
Comparative Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Cyclocondensation of 1,3-dicarbonyl and phenylhydrazine | Core pyrazole ring synthesis | High yield, versatile | Requires control of reaction conditions |
| Alkylation for benzyl introduction | Post-pyrazole alkylation with benzyl halide | Direct introduction of benzyl group | Possible side reactions |
| Aminoacetate formation via alkylation | Nucleophilic substitution with ethyl bromoacetate | Efficient introduction of aminoacetate | Sensitive to moisture and base strength |
| Hydrochloride salt formation | Acid-base reaction with HCl to form stable salt | Improves solubility and stability | Requires careful pH control |
Research Findings and Applications
- The ethyl acetate moiety in this compound enhances solubility and bioavailability, making it suitable for biological assays.
- Pyrazole derivatives like this compound exhibit diverse biological activities, including antiproliferative effects, enzyme binding, and receptor modulation, which are important in medicinal chemistry research.
- The compound is primarily used in research settings for proteomics and drug discovery, serving as a biochemical tool to study molecular interactions.
Chemical Reactions Analysis
Substitution Reactions
The pyrazole ring and ester group participate in nucleophilic substitution reactions. A representative example involves the displacement of amino groups under basic conditions:
| Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|
| Malononitrile, NaOEt, dry ethanol, reflux | 2-Amino-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-phenyl-1H-pyrrole-3-carbonitrile | 66% |
This reaction demonstrates the pyrazole's role as an electrophilic center, enabling cyclocondensation with malononitrile to form fused heterocycles .
Oxidation Reactions
The compound undergoes oxidation at the pyrazole ring or side chains. Potassium permanganate (KMnO₄) in aqueous pyridine oxidizes pyrazole carbaldehydes to carboxylic acids:
| Reagents/Conditions | Products | Notes | Source |
|---|---|---|---|
| KMnO₄, H₂O-pyridine | Pyrazole-4-carboxylic acid derivative | Followed by esterification with ethanol/H⁺ |
For example, 5-chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde oxidizes to its carboxylic acid, which is esterified to ethyl 5-chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylate .
Condensation Reactions
The amino and carbonyl groups facilitate condensation with active methylene compounds (e.g., semicarbazide, thiosemicarbazide):
| Reagents/Conditions | Products | Application | Source |
|---|---|---|---|
| Semicarbazide, HCl catalysis | Pyrazole semicarbazones | Antihyperglycemic activity screening |
These reactions produce hydrazones and oxadiazoles, which are pharmacologically relevant .
Hydroxyalkylation (Friedel-Crafts Type)
Electrophilic substitution at the pyrazole ring enables hydroxyalkylation:
| Reagents/Conditions | Products | Mechanism | Source |
|---|---|---|---|
| AcOH, H₂SO₄, aldehyde | 4-Hydroxyalkylated pyrazole derivatives | Electrophilic aromatic substitution |
This reaction is critical for introducing alkyl or aryl groups at the pyrazole’s 4-position .
Reduction Reactions
Although direct examples are scarce in the provided sources, pyrazole esters and nitro groups typically undergo reduction:
-
Ester to Alcohol : LiAlH₄ reduces the ester group to a primary alcohol.
-
Nitro to Amine : Catalytic hydrogenation (H₂/Pd-C) converts nitro substituents to amines.
These transformations are inferred from analogous pyrazole chemistry .
Ester Hydrolysis
The ethyl ester undergoes hydrolysis under acidic or basic conditions:
| Reagents/Conditions | Products | Notes | Source |
|---|---|---|---|
| NaOH, H₂O, reflux | Carboxylic acid derivative | Followed by acidification |
Hydrolysis enhances solubility and enables further functionalization.
Reaction Mechanisms and Stereochemical Considerations
-
Substitution : Proceeds via a nucleophilic attack at the pyrazole’s electrophilic C-4 position, stabilized by resonance .
-
Oxidation : KMnO₄-mediated oxidation involves the formation of a dioxetane intermediate, cleaving the aldehyde to a carboxylic acid .
-
Condensation : Imine formation occurs via nucleophilic addition of amines to carbonyl groups, followed by dehydration .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a biochemical for proteomics research . In biology and medicine, it is studied for its potential therapeutic properties, including its role in the development of new drugs . Additionally, it has applications in the industrial sector, particularly in the synthesis of other heterocyclic compounds .
Mechanism of Action
The mechanism of action of ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyrazole structure allows it to bind to various receptors and enzymes, influencing their activity . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The primary structural analog is ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate hydrochloride (CAS 1078161-73-5, Synblock). Key differences lie in the substituents on the pyrazole ring:
| Property | Target Compound (CAS 1025747-64-1) | Analog (CAS 1078161-73-5) |
|---|---|---|
| Substituent at 1-position | Benzyl (C₆H₅CH₂⁻) | 4-Fluorophenyl (C₆H₄F⁻) |
| Molecular Formula | C₁₇H₂₂ClN₃O₂* | C₁₅H₁₉ClFN₃O₂ |
| Molecular Weight | ~339.8 g/mol* | 327.78 g/mol |
| Polarity | Higher lipophilicity (benzyl group) | Moderate polarity (fluorine) |
| Synthetic Accessibility | Similar routes (condensation, salt formation) | Requires fluorinated precursors |
*Inferred from structural comparison .
Key Observations:
- The fluorine atom in the analog introduces electron-withdrawing effects, which may influence electronic distribution and intermolecular interactions (e.g., halogen bonding) .
- Molecular Weight : The target compound’s larger benzyl group contributes to a higher molecular weight (~339.8 g/mol vs. 327.78 g/mol), which could impact pharmacokinetics (e.g., absorption, distribution) .
Crystallographic and Computational Analysis
Both compounds likely form crystalline structures amenable to analysis via programs like SHELXL (for refinement) and Mercury (for visualization) :
- Crystal Packing: The benzyl group’s bulkiness may lead to distinct packing patterns compared to the planar fluorophenyl group. Hydrogen bonding involving the amino group and chloride ion is expected in both structures.
- Thermal Motion : The 4-fluorophenyl analog’s fluorine atom may exhibit anisotropic displacement parameters distinct from the benzyl group’s CH interactions, as visualized in Mercury .
Biological Activity
Ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride (CAS Number: 1025747-64-1) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article delves into its biological activity, focusing on its antiproliferative properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₂₁N₃O₂- HCl
- Molecular Weight : 323.82 g/mol
- Structure : The compound features a pyrazole ring which is known for its diverse biological activities.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of compounds related to this compound. Notably, derivatives such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have shown significant activity against various cancer cell lines.
Key Findings from Research
-
Mechanism of Action :
- Compounds exhibiting similar structures have been shown to reduce mTORC1 activity, a critical regulator of cell growth and proliferation. This reduction leads to increased autophagy at basal levels and disrupts autophagic flux under nutrient-deficient conditions .
- The accumulation of LC3-II protein indicates interference with autophagic processes, suggesting that these compounds may serve as novel autophagy modulators with potential anticancer properties .
- In Vitro Studies :
Case Studies
Several case studies have explored the biological activity of pyrazole derivatives:
Case Study 1: Anticancer Activity
A study investigated the effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides on pancreatic cancer cells. The results indicated that these compounds not only inhibited cell proliferation but also altered autophagic processes, making them promising candidates for further development as anticancer agents .
Case Study 2: Structure-Activity Relationship (SAR)
An extensive SAR analysis revealed that modifications to the pyrazole structure could enhance biological activity. For instance, variations in substituents on the benzyl group significantly influenced antiproliferative potency against various cancer cell lines .
Comparative Biological Activity Table
| Compound Name | Activity Type | Target Cells | IC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| Ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate HCl | Antiproliferative | MIA PaCa-2 (pancreatic cancer) | < 0.5 | mTORC1 inhibition, Autophagy modulation |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | Antiproliferative | Various cancer types | < 0.5 | Autophagic flux disruption |
| Curcumin analogues with pyrazole structure | Anticancer | Breast & Liver cancer | < 10 | Multiple targets (e.g., EGFR, VEGFR) |
Q & A
Q. What are the standard synthetic routes for preparing ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride?
The synthesis typically involves multi-step reactions starting with substituted pyrazole intermediates. A common method includes:
- Condensation : Reacting 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine with ethyl chloroacetate in ethanol under reflux, using glacial acetic acid as a catalyst to facilitate the formation of the acetamide intermediate .
- Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol or dichloromethane) to precipitate the hydrochloride salt, followed by filtration and recrystallization for purity .
- Key Parameters : Reaction time (4–6 hours), temperature (60–80°C), and stoichiometric control of the amine-to-chloroacetate ratio to minimize side products .
Q. How is the crystal structure of this compound determined, and what software tools are used for refinement?
- Single-Crystal X-Ray Diffraction (SCXRD) : Suitable crystals are grown via slow evaporation of a solvent (e.g., ethanol/water mixtures). Data collection is performed using synchrotron or laboratory X-ray sources.
- Refinement : The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement due to its robustness in handling displacement parameters and hydrogen bonding networks .
- Visualization : Mercury software aids in analyzing packing motifs, hydrogen bonds, and thermal ellipsoids, with overlays for comparative studies of related pyrazole derivatives .
Q. What purification strategies are effective for isolating this compound?
- Recrystallization : Ethanol or ethyl acetate/hexane mixtures are preferred due to the compound’s moderate solubility in polar aprotic solvents .
- Chromatography : Flash column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) resolves impurities from unreacted starting materials or byproducts .
- Purity Validation : HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms >95% purity, with mass spectrometry (ESI-MS) verifying molecular weight .
Advanced Research Questions
Q. What methodological approaches are used to study its antiproliferative activity and mTORC1 modulation?
- In Vitro Assays :
- Cell Viability : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM, with IC₅₀ calculations .
- mTORC1 Inhibition : Western blotting for phosphorylated S6K1 or 4E-BP1 in nutrient-deprived conditions to assess pathway suppression .
- Autophagy Modulation : LC3-II/LC3-I ratio analysis via immunoblotting or GFP-LC3 puncta quantification in fluorescence microscopy .
Q. How does structural modification of the pyrazole core affect biological activity?
- Substitution Patterns :
- Benzyl Group : Replacing the benzyl moiety with alkyl chains (e.g., methyl, cyclohexyl) reduces steric hindrance, enhancing binding to hydrophobic pockets in target proteins .
- Acetate Ester Hydrolysis : Converting the ethyl ester to a free carboxylic acid (via hydrolysis) improves aqueous solubility but may reduce cell permeability .
- SAR Studies : Comparative assays with analogs (e.g., N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide hydrochloride) reveal that halogenation at the acetamide position enhances potency against mTORC1 .
Q. What advanced analytical techniques resolve contradictions in spectral data for this compound?
- NMR Discrepancies : Dynamic proton exchange in DMSO-d₆ (e.g., NH or OH groups) can broaden peaks; switching to CDCl₃ or adding TFA suppresses exchange, sharpening signals .
- Powder XRD vs. SCXRD : Discrepancies in unit cell parameters may arise from polymorphism. Rietveld refinement (using Mercury ) reconciles differences by modeling preferred orientation effects .
Q. How can computational modeling predict its interaction with biological targets?
- Docking Studies : Molecular docking (AutoDock Vina, Schrödinger Suite) against mTORC1’s FKBP-rapamycin binding (FRB) domain identifies key interactions (e.g., hydrogen bonds with pyrazole-N, hydrophobic contacts with benzyl group) .
- MD Simulations : GROMACS or AMBER simulations (100 ns) assess stability of ligand-protein complexes, with RMSD/RMSF metrics validating binding poses .
Q. What strategies address low yield in scaled-up synthesis?
- Optimized Catalysis : Switching from glacial acetic acid to DMAP (4-dimethylaminopyridine) accelerates amide bond formation, reducing reaction time by 30% .
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, minimizing decomposition of thermally sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
